2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
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Overview
Description
2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is a chemical compound that features a fluorophenyl group attached to a dihydro-oxazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- [3-(3,5-Difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
- [3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
- [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
Comparison: Compared to its analogs, 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)15-14-11/h1-4,10H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCBDWHWSMUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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